

Application Notes and Protocols for the Analysis of N-Nitrosometoprolol using HPLC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Nitrosometoprolol*

Cat. No.: *B6189872*

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Introduction

N-Nitrosometoprolol is a nitrosamine impurity of Metoprolol, a widely prescribed beta-blocker. [1] Nitrosamine impurities are a class of compounds that are of significant concern to regulatory agencies such as the U.S. Food and Drug Administration (FDA) due to their potential carcinogenic properties.[1] The formation of **N-Nitrosometoprolol** can occur during the synthesis, storage, or even formulation of the drug product when certain reagents, solvents, and conditions are present.[1] Consequently, sensitive and accurate analytical methods are required to detect and quantify this impurity to ensure the safety and quality of Metoprolol-containing pharmaceuticals.

This document provides detailed application notes and protocols for the determination of **N-Nitrosometoprolol** in Metoprolol drug substance and drug product using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), a highly sensitive and selective analytical technique.[2][3] The use of **N-Nitrosometoprolol** as a reference standard is essential for the accurate quantification of this impurity.

Analytical Principle

The method described herein utilizes reverse-phase HPLC to separate **N-Nitrosometoprolol** from the active pharmaceutical ingredient (API), Metoprolol, and other potential impurities. Following chromatographic separation, the analyte is detected and quantified using a tandem

mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection technique provides high selectivity and sensitivity, allowing for the detection of trace levels of **N-Nitrosometoprolol**.

Experimental Protocols

Materials and Reagents

- **N-Nitrosometoprolol** reference standard
- Metoprolol Succinate/Tartrate drug substance or tablets
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.22 µm)

Instrumentation

- UHPLC or HPLC system equipped with a binary pump, autosampler, and column oven.
- Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions

Parameter	Recommended Conditions
Column	Acquity HSS T3 (3.0 x 100 mm, 1.8 μ m) or equivalent C18 column
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Methanol or Acetonitrile
Gradient	See Table 1
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L
Run Time	Approximately 10 minutes

Table 1: HPLC Gradient Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
5.0	10	90
7.0	10	90
7.1	95	5
10.0	95	5

Mass Spectrometer Conditions

Parameter	Recommended Conditions
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition	To be determined by direct infusion of N-Nitrosometoprolol standard
Dwell Time	100 ms
Collision Energy	To be optimized for the specific instrument and transition
Source Temperature	500 °C
Desolvation Gas Flow	800 L/hr

Standard Solution Preparation

Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of **N-Nitrosometoprolol** reference standard and dissolve in 100 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. These solutions are used to construct the calibration curve.

Sample Preparation

Metoprolol Drug Substance (API):

- Accurately weigh approximately 100 mg of Metoprolol API.
- Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
- Vortex to ensure complete dissolution.
- Filter the solution through a 0.22 µm syringe filter prior to injection.

Metoprolol Tablets:

- Weigh and finely powder not fewer than 10 Metoprolol tablets.
- Accurately weigh a portion of the powder equivalent to 100 mg of Metoprolol.
- Transfer to a 10 mL volumetric flask and add approximately 7 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
- Sonicate for 15 minutes.
- Dilute to volume with the same solvent mixture and mix well.
- Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 μ m syringe filter prior to injection.

Data Presentation and Performance Characteristics

The following tables summarize the expected quantitative data for the analysis of **N-Nitrosometoprolol** using the described method.

Table 2: System Suitability

Parameter	Acceptance Criteria
Retention Time (RT) Reproducibility (%RSD)	$\leq 2.0\%$
Peak Area Reproducibility (%RSD)	$\leq 15.0\%$ for LLOQ, $\leq 10.0\%$ for other standards
Signal-to-Noise Ratio (S/N) for LLOQ	≥ 10

Table 3: Method Validation Summary

Parameter	Typical Performance
Retention Time (RT)	Approximately 4.5 - 5.5 minutes
Linearity (Correlation Coefficient, r^2)	≥ 0.998
Limit of Detection (LOD)	0.02 - 1.2 ppb
Limit of Quantitation (LOQ)	2 - 20 ppb
Accuracy (Recovery)	64.1% - 113.3%
Precision (%RSD)	$\leq 15\%$

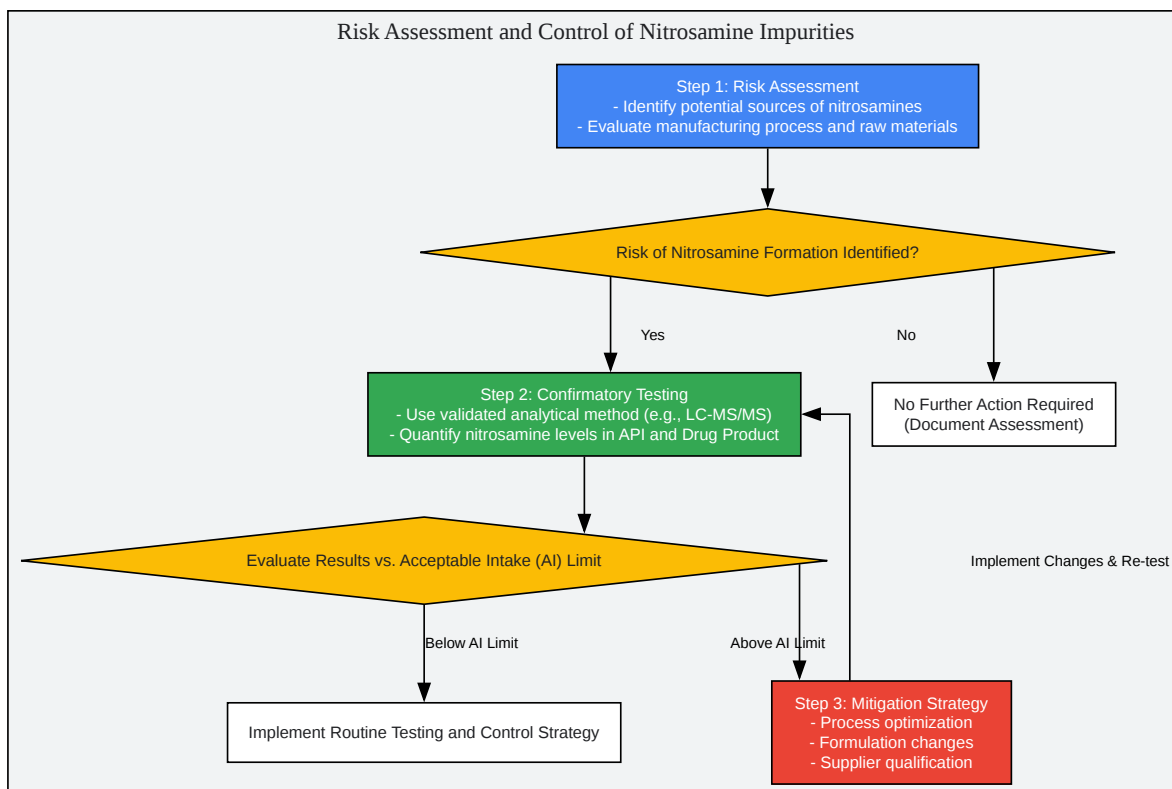
Table 4: Example Calibration Curve Data

Concentration (ng/mL)	Peak Area (Arbitrary Units)
0.5	1,250
1.0	2,480
5.0	12,300
10.0	25,100
25.0	62,000
50.0	124,500
100.0	250,100

Table 5: Example Recovery Data

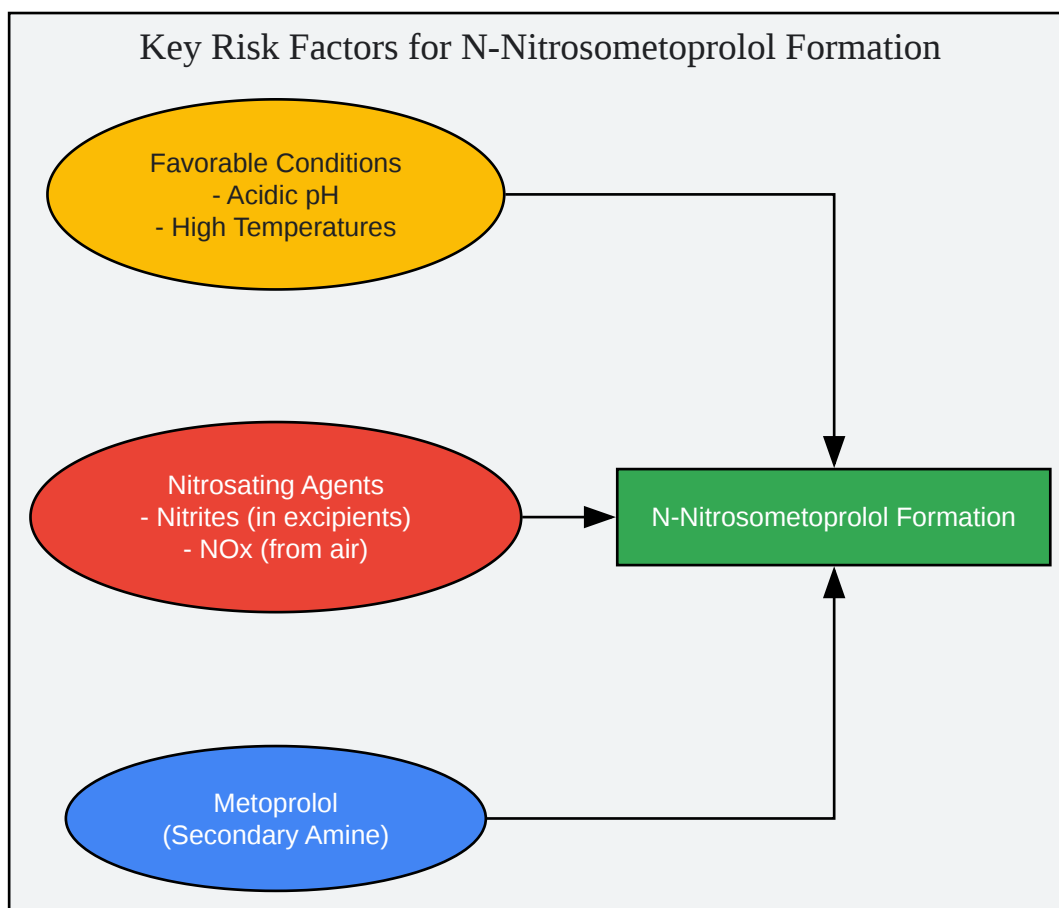
Sample	Spiked Concentration (ng/mL)	Measured Concentration (ng/mL)	Recovery (%)
Metoprolol API	10.0	9.8	98.0
Metoprolol Tablets	10.0	9.5	95.0

Visualizations



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Caption: Workflow for Nitrosamine Impurity Risk Assessment and Control.



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Caption: Chemical Risk Factors for **N-Nitrosometoprolol** Formation.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of **N-Nitrosometoprolol** in Metoprolol drug substance and drug products. The use of **N-Nitrosometoprolol** as a reference standard is critical for achieving accurate and reliable results. Adherence to this protocol and the principles of method validation will enable researchers, scientists, and drug development professionals to effectively monitor and control this potential impurity, ensuring the safety and quality of pharmaceutical products. Regular review of regulatory guidelines from agencies like the FDA is recommended to stay current with the evolving requirements for nitrosamine impurity control.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Analysis of N-Nitrosometoprolol using HPLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6189872#using-n-nitrosometoprolol-as-a-reference-standard-in-hplc]

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